3-Ethyl-1,2,4-benzotriazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

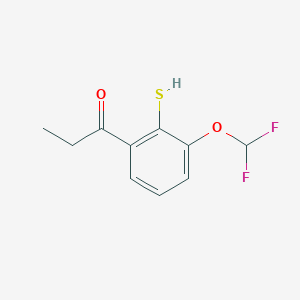

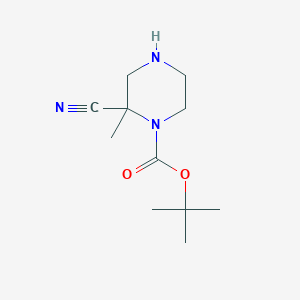

3-Ethyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their aromatic, fused nitrogen-containing ring structures, which exhibit a variety of interesting chemical and biological properties.

Métodos De Preparación

The synthesis of 3-Ethyl-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides. This method typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Another method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The resulting azo compounds are then treated with trifluoroacetic acid to obtain 1,2,4-benzotriazines in excellent yields .

Análisis De Reacciones Químicas

3-Ethyl-1,2,4-benzotriazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include cesium carbonate, copper (I) oxide, and trifluoroacetic acid . For example, the direct synthesis of 1,2,4-benzotriazines can be achieved through the reaction of 2-iodoanilines with aryl hydrazides in the presence of cesium carbonate and copper (I) oxide . The major products formed from these reactions are typically stable benzotriazinyl radicals, which can be further converted into diverse supramolecular organic materials .

Aplicaciones Científicas De Investigación

3-Ethyl-1,2,4-benzotriazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an anticancer agent due to its ability to form stable radicals that can interact with DNA and induce cell death . In medicine, derivatives of 1,2,4-benzotriazines have shown promise as anticancer, antifungal, antibacterial, and antiviral agents . Additionally, in industry, benzotriazine derivatives are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1,2,4-benzotriazine involves the formation of stable radicals that can interact with DNA, leading to single- and double-strand breaks and lethal chromosome aberrations . This mechanism is particularly useful in hypoxic conditions, such as those found in solid tumors, where the compound can selectively target and kill hypoxic cells while limiting toxicity in normal tissues .

Comparación Con Compuestos Similares

3-Ethyl-1,2,4-benzotriazine can be compared with other similar compounds, such as 1,2,3-benzotriazines and 1,2,4-triazines. While all these compounds share a similar triazine core, 1,2,4-benzotriazines are more widely studied and have a broader range of applications due to their unique chemical and biological properties . For example, 1,2,4-benzotriazines can form stable radicals that exhibit liquid crystalline phases, which is not commonly observed in other triazine derivatives . Other similar compounds include 3-azido-1,2,4-triazines, which are capable of rearranging to tetrazole isomers with various types of ring fusion between the azole and azine moieties .

Propiedades

Número CAS |

62595-80-6 |

|---|---|

Fórmula molecular |

C9H9N3 |

Peso molecular |

159.19 g/mol |

Nombre IUPAC |

3-ethyl-1,2,4-benzotriazine |

InChI |

InChI=1S/C9H9N3/c1-2-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3 |

Clave InChI |

JUQCTCBOBIAOGL-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=CC=CC=C2N=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)

![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)